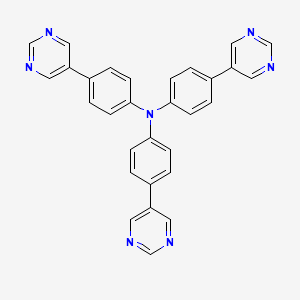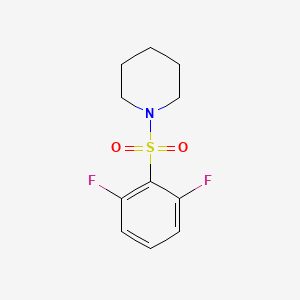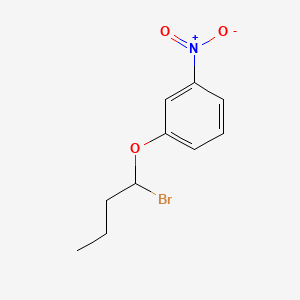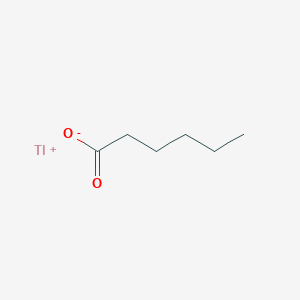
Thallium hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium hexanoate is a chemical compound with the formula C₆H₁₁O₂TlThis compound is part of the broader class of thallium alkanoates, which have been studied for their unique thermophysical properties .
Preparation Methods
Thallium hexanoate can be synthesized through the reaction of hexanoic acid with thallium carbonate in a dry methanol solution. The reaction typically involves heating the mixture to facilitate the formation of the thallium salt. The product is then purified through recrystallization .
Industrial Production Methods:
Chemical Reactions Analysis
Thallium hexanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thallium(III) compounds.
Reduction: It can be reduced back to thallium(I) compounds under specific conditions.
Substitution: this compound can participate in substitution reactions where the hexanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products:
Oxidation Products: Thallium(III) hexanoate.
Reduction Products: Thallium(I) compounds.
Substitution Products: Various thallium salts with different functional groups
Scientific Research Applications
Thallium hexanoate has several applications in scientific research:
Chemistry: Used in studies of thermophysical properties and phase transitions.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited use due to toxicity, but studied for potential diagnostic applications.
Mechanism of Action
The mechanism of action of thallium hexanoate involves its interaction with biological molecules, leading to disruption of cellular processes. Thallium ions can interfere with potassium channels and other cellular pathways, leading to toxic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Thallium heptanoate: Similar in structure but with a longer carbon chain.
Thallium tetradecanoate: Exhibits different phase transitions due to its longer chain length
Properties
CAS No. |
34244-90-1 |
|---|---|
Molecular Formula |
C6H11O2Tl |
Molecular Weight |
319.53 g/mol |
IUPAC Name |
hexanoate;thallium(1+) |
InChI |
InChI=1S/C6H12O2.Tl/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
WYBIAWVWBLDASQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


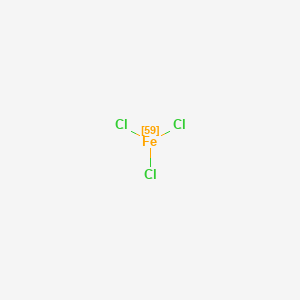
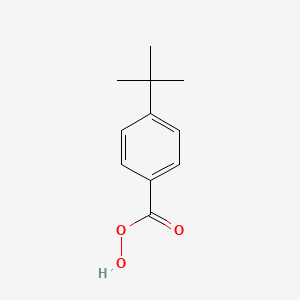
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
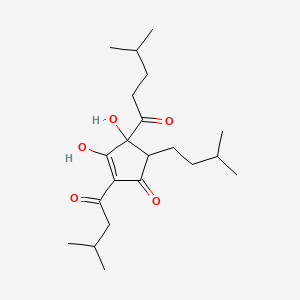
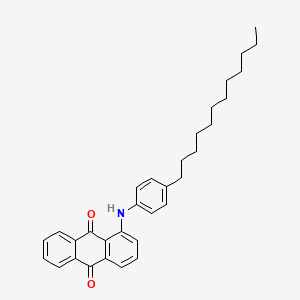
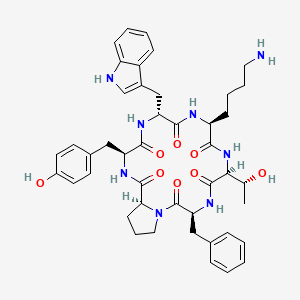
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
